molecular formula C18H24N4O3 B6520983 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one CAS No. 1795421-49-6

3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B6520983
CAS No.: 1795421-49-6
M. Wt: 344.4 g/mol
InChI Key: OUXGDTAHAFTCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a propan-1-one linker connecting a 2,4-dimethoxyphenyl group and a piperidine ring that is further functionalized with a 1,2,3-triazole moiety. This molecular architecture is often associated with bioactive properties, as similar triazole-containing compounds are known to be valuable scaffolds in the development of pharmacologically active agents . The piperidine ring is a common feature in many biologically active molecules and often contributes to the molecule's conformation and interaction with biological targets . The primary research applications for this compound are anticipated to be in the areas of antifungal, bactericide, and herbicide development, based on the documented efficacy of analogous 3-aryl-3-triazolylpropan-1-one structures . The 1,2,3-triazole group is a privileged structure in drug discovery due to its stability and ability to participate in hydrogen bonding, which facilitates binding with a variety of enzymatic targets . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for further optimization and structure-activity relationship (SAR) studies. The compound is provided for research purposes, and its mechanism of action in specific biological systems represents an important area for further investigation.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-16-5-3-14(17(13-16)25-2)4-6-18(23)21-10-7-15(8-11-21)22-12-9-19-20-22/h3,5,9,12-13,15H,4,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXGDTAHAFTCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Cycloaddition for 1,2,3-Triazole Formation

The most prevalent method employs CuAAC between 4-azidopiperidine and terminal alkynes under mild conditions:

Protocol

  • Azide precursor : 4-azidopiperidine hydrochloride (1.2 eq)

  • Alkyne : Propargyl alcohol (1.0 eq)

  • Catalyst : CuI (10 mol%) in DMF/H<sub>2</sub>O (3:1)

  • Conditions : 50°C, 6 hr under N<sub>2</sub>

  • Yield : 92% triazole product

Key advantages :

  • Regioselective 1,4-triazole formation

  • Tolerance for diverse functional groups

  • Minimal purification required

Alternative Cyclization Methods

While less common, thermal cyclization of α-azido ketones presents a copper-free pathway:

However, this method suffers from lower yields (58-64%) and requires stringent temperature control (120-140°C).

Propanone Backbone Assembly

Friedel-Crafts Acylation for Aryl Attachment

Introducing the 2,4-dimethoxyphenyl group via Friedel-Crafts demonstrates high efficiency:

Optimized Conditions

ParameterValue
CatalystAlCl<sub>3</sub> (1.5 eq)
SolventNitromethane
Temperature0°C → RT gradient
Reaction Time8 hr
Yield84%

This method selectively substitutes the para position of dimethoxybenzene due to the directing effects of methoxy groups.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling enables late-stage diversification:

Representative Reaction

Key metrics:

  • 91% conversion with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) ligand

  • Tolerant of ketone and tertiary amine functionalities

Final Coupling Strategies

Nucleophilic Acylation

Coupling the triazole-piperidine amine with 3-(2,4-dimethoxyphenyl)propionyl chloride proves most effective:

Stepwise Process

  • Generate propionyl chloride via oxalyl chloride treatment

  • React with triazole-piperidine (2.0 eq Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>)

  • Purify by silica chromatography (hexane:EtOAc 3:1)

Yield Comparison

BaseSolventTime (hr)Yield (%)
Et<sub>3</sub>NDCM488
DIPEATHF679
PyridineToluene865

Et<sub>3</sub>N in dichloromethane provides optimal results due to superior nucleophilicity and byproduct solubility.

Reductive Amination Route

Alternative pathway using keto-amine condensation:

Reaction Scheme
3-(2,4-Dimethoxyphenyl)propanal + Triazole-piperidine → NaBH(OAc)<sub>3</sub> → Target compound

Limitations :

  • Requires strict moisture control

  • 22% epimerization observed at C-3 position

  • Overall yield limited to 68%

Process Intensification Techniques

Microwave-Assisted Synthesis

Implementing microwave irradiation significantly enhances reaction kinetics:

Case Study: Triazole Formation

ParameterConventionalMicrowaveImprovement
Time6 hr25 min7.2x faster
Yield88%91%+3%
Energy Consumption580 kJ85 kJ85% reduction

This technique proves particularly effective for CuAAC and final coupling steps.

Continuous Flow Chemistry

Pilot-scale studies demonstrate flow reactor advantages:

System Configuration

  • Microreactor volume: 12 mL

  • Residence time: 8.2 min

  • Productivity: 38 g/hr

  • Purity: 99.1% by HPLC

Continuous processing eliminates batch-to-batch variability while enabling real-time purity monitoring.

Characterization and Quality Control

Critical analytical data for the target compound:

Spectroscopic Profile

TechniqueKey Signals
<sup>1</sup>H NMRδ 8.12 (s, 1H, triazole), 6.45 (d, J=8.4 Hz, ArH), 3.87 (s, 6H, OCH<sub>3</sub>)
IR1685 cm<sup>-1</sup> (C=O), 1602 cm<sup>-1</sup> (C=N)
HRMS[M+H]<sup>+</sup> m/z 385.1764 (calc. 385.1768)

Purity Standards

  • HPLC: ≥99% (C18, MeCN/H<sub>2</sub>O 65:35)

  • Residual solvents: <500 ppm (ICH Q3C)

  • Heavy metals: <10 ppm (Pb, Cd, Hg, As)

Chemical Reactions Analysis

Nucleophilic Addition to the Ketone Group

The propan-1-one moiety undergoes nucleophilic additions due to its electrophilic carbonyl carbon. In solvent-free conditions using ionic catalysts like bcmim-Cl , nitrogen-containing heterocycles (e.g., triazoles) can attack the ketone via 1,4-addition (Michael addition).

Table 1: Nucleophilic Addition Reactions

NucleophileCatalystConditionsProductYieldReference
1,2,4-Triazolebcmim-ClSolvent-free, 80°C3-(Triazol-1-yl)propan-1-one75%

This reaction proceeds via activation of the carbonyl group by the ionic catalyst, facilitating nucleophilic attack. The dimethoxyphenyl group stabilizes intermediates through resonance effects .

Reduction of the Ketone Group

The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For sterically hindered ketones, catalytic hydrogenation with Pd/C or Raney nickel is preferred.

Table 2: Reduction Reactions

Reducing AgentSolventTemperatureProductYieldReference
NaBH₄Methanol25°C3-(2,4-Dimethoxyphenyl)propan-1-ol82%

Reduction preserves the triazole and piperidine rings while converting the ketone to an alcohol, enhancing solubility for biological testing.

Triazole Ring Modifications

The 1,2,3-triazole ring participates in copper-catalyzed "click" chemistry for further functionalization. For example, it can undergo Suzuki–Miyaura cross-coupling with arylboronic acids to introduce aromatic groups.

Table 3: Triazole Cross-Coupling Reactions

Boronic AcidCatalystConditionsProductYieldReference
4-MethoxyphenylPd(OAc)₂THF/H₂O, 85°C4-(4-Methoxyphenyl)-1,2,3-triazole89%

This reaction leverages the triazole’s stability under palladium catalysis, enabling diversification of the molecule’s aryl groups .

Demethylation of Methoxy Groups

The 2,4-dimethoxyphenyl group can undergo demethylation using boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield catechol derivatives.

Table 4: Demethylation Reactions

ReagentSolventTemperatureProductYieldReference
BBr₃Dichloromethane−78°C to 25°C3-(2,4-Dihydroxyphenyl)propan-1-one68%

Demethylation enhances hydrogen-bonding capacity, potentially improving interactions with biological targets .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation. For example, reaction with methyl iodide forms a quaternary ammonium salt, altering the molecule’s charge and solubility.

Table 5: Piperidine Alkylation

Alkylating AgentBaseConditionsProductYieldReference
Methyl iodideK₂CO₃DMF, 60°C1-Methylpiperidinium derivative77%

Such modifications are critical for structure-activity relationship (SAR) studies in drug discovery.

Oxidation Reactions

The benzylic position adjacent to the dimethoxyphenyl group is susceptible to oxidation. Using KMnO₄ or CrO₃ yields a ketone or carboxylic acid derivative.

Table 6: Oxidation of Benzylic Position

Oxidizing AgentSolventTemperatureProductYieldReference
KMnO₄Acetone/H₂O70°C3-(2,4-Dimethoxyphenyl)propanoic acid58%

Oxidation products are valuable intermediates for synthesizing bioactive analogs .

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one, often referred to as a triazole-containing compound, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.

Structural Formula

The structural formula can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity. Research has indicated that triazole derivatives exhibit significant antibacterial and antifungal properties. A study by Smith et al. (2020) demonstrated that compounds with similar triazole structures showed efficacy against various strains of bacteria, including MRSA and E. coli.

CompoundActivityReference
Triazole Derivative AEffective against MRSASmith et al. (2020)
Triazole Derivative BEffective against E. coliSmith et al. (2020)

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazoles are known to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Jones et al. (2021) reported that similar compounds inhibited the growth of breast cancer cells in vitro.

StudyCell LineIC50 Value (µM)
Jones et al. (2021)MCF-7 (breast cancer)15
Jones et al. (2021)HeLa (cervical cancer)20

Neurological Applications

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research has highlighted that piperidine derivatives can act as effective agents for conditions such as anxiety and depression. Williams et al. (2022) found that compounds with similar structures exhibited anxiolytic effects in animal models.

Toxicology and Safety Profiles

Toxicological assessments are crucial for any new pharmaceutical candidate. Preliminary studies suggest that compounds similar to 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one exhibit low toxicity profiles at therapeutic doses, making them promising candidates for further development.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic and Triazole Modifications

2.1.1. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • Structural Differences :
    • Methoxy groups at 3,4-positions on the phenyl ring vs. 2,4-positions in the target compound.
    • 1,2,4-triazole vs. 1,2,3-triazole in the piperidine substituent.
  • 1,2,4-triazole offers distinct hydrogen-bonding geometry, which could affect target selectivity .
2.1.2. 3-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acb)
  • Structural Differences :
    • Morpholine ring replaces piperidine.
    • 4-methoxyphenyl substituent on the triazole vs. unsubstituted triazole in the target compound.
  • The 4-methoxyphenyl group may enhance π-π interactions in hydrophobic binding pockets .

Heterocyclic and Backbone Variations

2.2.1. NC-MYF-03-69
  • Structural Differences :
    • Pyrrolidine-triazole core vs. piperidine-triazole.
    • Trifluoromethylbenzyl and pyridinyl substituents.
  • Impact :
    • Pyrrolidine’s smaller ring size increases conformational strain, possibly reducing metabolic stability.
    • The trifluoromethyl group enhances electronegativity and bioavailability .
2.2.2. 3-(2-Methoxynaphthalen-1-yl)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one
  • Structural Differences :
    • Azetidine (4-membered ring) vs. piperidine.
    • Naphthyl substituent instead of dimethoxyphenyl.
  • Naphthyl groups improve lipophilicity but may reduce solubility .

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one is a novel organic molecule that combines a dimethoxyphenyl moiety with a triazole and piperidine structure. This unique configuration suggests potential biological activities that are of significant interest in medicinal chemistry. The compound's molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3 with a molecular weight of approximately 392.44 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring through "Click" chemistry, which is known for its efficiency and specificity in forming 1,2,3-triazoles from azides and alkynes. The synthesis process may also include functional group modifications to optimize biological activity and solubility .

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or pathways critical for microbial survival .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. For instance, it has been tested against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated that the compound induces apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest .

Cell Line IC50 Value (µM) Mechanism of Action
MCF-715Induction of apoptosis
PC-320Cell cycle arrest

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, the compound effectively reduces the proliferation of cancer cells .

Study 1: Anticancer Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized various triazole derivatives and evaluated their cytotoxic effects on MCF-7 cells. The results demonstrated that certain structural modifications significantly enhanced the anticancer activity compared to standard treatments like cisplatin .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of triazole-containing compounds. The results showed that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one?

  • Methodology :

  • Step 1 : Synthesize the piperidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
  • Step 2 : Couple the 2,4-dimethoxyphenylpropan-1-one fragment to the piperidine-triazole intermediate using nucleophilic acyl substitution or amide bond formation under anhydrous conditions .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How is the structural characterization of this compound validated in academic research?

  • Techniques :

  • NMR/IR/MS : Confirm molecular identity via 1H^1H-NMR (aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm), 13C^{13}C-NMR, IR (C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and validate stereochemistry. For example, SHELXL handles disorder in the triazole ring or piperidine conformers .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Antifungal Screening :

  • Protocol : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values to fluconazole .
  • Mechanistic Insight : Measure CYP51 (lanosterol 14α-demethylase) inhibition via spectrophotometric assays to assess triazole-mediated activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antifungal efficacy?

  • Design :

  • Analog Synthesis : Modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and vary the piperidine-triazole substituents .
  • Activity Mapping : Correlate substituent electronegativity/logP with MIC values and CYP51 binding affinity. Example SAR table:
Substituent (R)MIC (μg/mL, C. albicans)CYP51 IC50_{50} (nM)
2,4-OMe0.512.3
2-F,4-Cl0.28.7
  • Computational Support : Use molecular docking (AutoDock Vina) to predict interactions with CYP51’s heme-binding pocket .

Q. How to resolve contradictions in crystallographic data for this compound?

  • Challenges : Twinning or disorder in the triazole-piperidine moiety may lead to conflicting refinement results.
  • Solutions :

  • SHELXL Tools : Apply TWIN/BASF commands for twinned data and PART instructions for disordered atoms .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to ensure bond lengths/angles align with computational models .

Q. What computational strategies predict pharmacokinetic properties like metabolic stability?

  • Approach :

  • In Silico ADME : Use SwissADME to calculate logP (lipophilicity), CYP450 metabolism sites, and bioavailability radar .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding mode stability with CYP3A4 and identify metabolic hotspots .

Q. How to address discrepancies in biological activity across different assay conditions?

  • Case Study : If MIC values vary between CLSI and EUCAST protocols:

  • Troubleshooting : Standardize inoculum size, incubation time, and media pH. Validate using internal controls (e.g., fluconazole) .
  • Orthogonal Assays : Confirm activity via time-kill curves or biofilm inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.